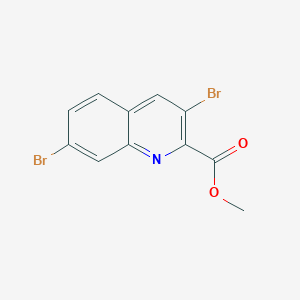
Methyl 3,7-dibromoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,7-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C11H7Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of 3,7-dibromoquinoline with bromine in the presence of a catalyst, followed by the reaction with methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,7-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming quinoline-2-carboxylate.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,7-dibromoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Methyl 3,7-dibromoquinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carboxylate: A non-brominated derivative with similar structural features.
3,7-Dichloroquinoline-2-carboxylate: A chlorinated analogue with different reactivity and properties.
Methyl quinoline-2-carboxylate: A simpler ester derivative without halogen substitution.
Uniqueness
Methyl 3,7-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-brominated or differently substituted quinoline derivatives. This makes it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H7Br2NO2 |
|---|---|
Molekulargewicht |
344.99 g/mol |
IUPAC-Name |
methyl 3,7-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,1H3 |
InChI-Schlüssel |
FOODNZGYUPHWJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


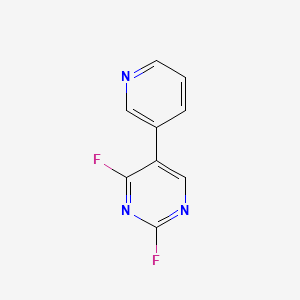
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
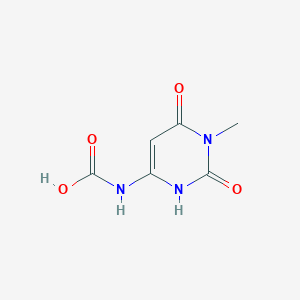

![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
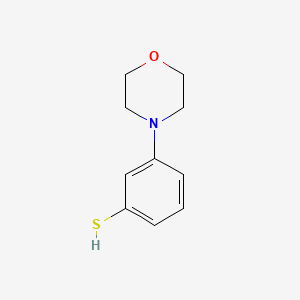
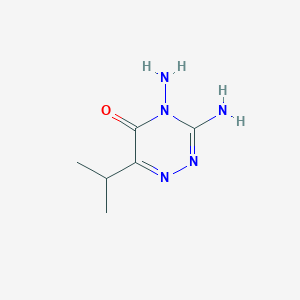

![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
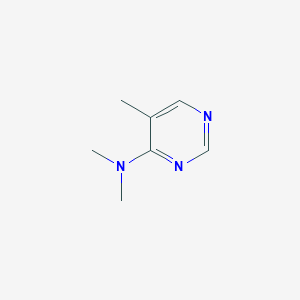

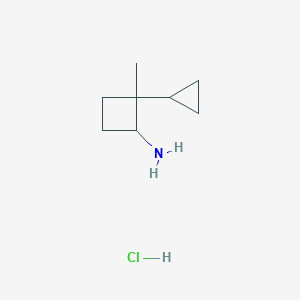
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)
